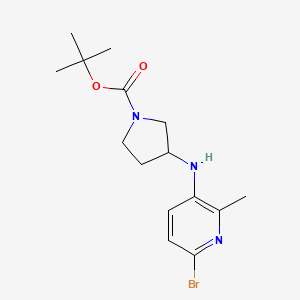
tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate is a complex organic compound that features a pyrrolidine ring substituted with a tert-butyl ester group and a brominated pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the reaction of di-tert-butyl dicarbonate with 3-aminopyrrolidine.
Bromination of Pyridine: The bromination of pyridine can be achieved using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Coupling Reaction: The brominated pyridine derivative is then coupled with the pyrrolidine ring using appropriate coupling reagents and conditions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.
Suzuki-Miyaura Coupling: This reaction requires a palladium catalyst, a boronic acid or ester, and a base such as potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic aromatic substitution can yield various substituted pyridine derivatives, while Suzuki-Miyaura coupling can produce biaryl compounds .
Scientific Research Applications
tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate has several scientific research applications:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound can be used in the development of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Research: It can be employed in studies investigating the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The brominated pyridine moiety can engage in halogen bonding with biological targets, while the pyrrolidine ring can enhance the compound’s binding affinity and specificity . The exact molecular pathways involved depend on the specific application and target of the compound.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-((5-bromo-3-methoxypyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl 3-((5-bromo-3-formylpyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
- tert-Butyl ®-3-(methylamino)pyrrolidine-1-carboxylate
Uniqueness
tert-Butyl 3-((6-bromo-2-methylpyridin-3-yl)amino)pyrrolidine-1-carboxylate is unique due to the specific substitution pattern on the pyridine ring and the presence of the tert-butyl ester group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C15H22BrN3O2 |
|---|---|
Molecular Weight |
356.26 g/mol |
IUPAC Name |
tert-butyl 3-[(6-bromo-2-methylpyridin-3-yl)amino]pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C15H22BrN3O2/c1-10-12(5-6-13(16)17-10)18-11-7-8-19(9-11)14(20)21-15(2,3)4/h5-6,11,18H,7-9H2,1-4H3 |
InChI Key |
RQYVTMUTOCXSEG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)Br)NC2CCN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















